molecular formula C11H6ClNO4S B3479926 (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3479926
M. Wt: 283.69 g/mol
InChI Key: FLYFYOTWBGRFQC-XNWCZRBMSA-N
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Description

This compound belongs to the 5-arylidene-1,3-thiazolidine-2,4-dione class, characterized by a thiazolidinedione core with a substituted benzodioxolylmethylidene group.

Properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4S/c12-6-3-8-7(16-4-17-8)1-5(6)2-9-10(14)13-11(15)18-9/h1-3H,4H2,(H,13,14,15)/b9-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFYOTWBGRFQC-XNWCZRBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidine-2,4-dione class. This compound has garnered attention due to its potential biological activities, particularly in the realms of diabetes management, anti-inflammatory responses, and anticancer properties.

Chemical Structure

This compound features a thiazolidine core fused with a benzodioxole moiety, which is integral to its biological activity. The presence of the chloro substituent on the benzodioxole ring enhances its interaction with biological targets.

Antidiabetic Properties

Research indicates that thiazolidine-2,4-dione derivatives exhibit significant antidiabetic activity by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. These receptors play a crucial role in glucose metabolism and insulin sensitivity.

Case Study: Blood Glucose Lowering Activity

A study demonstrated that compounds similar to this compound showed marked blood glucose lowering effects in diabetic models. Specifically, compound GB14 was noted for its ability to inhibit alpha-amylase activity, leading to reduced postprandial glucose levels .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinedione derivatives have shown potential in reducing inflammatory markers such as TNF-α and IL-β in various in vitro studies.

The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This makes the compound a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is critical for tumor angiogenesis.

Case Study: Inhibition of Cancer Cell Growth

In vitro assays revealed that derivatives of this compound inhibited the proliferation of various cancer cell lines including HT-29 and A549. The mechanism involves blocking VEGFR-2 signaling pathways, thereby hindering tumor growth and metastasis .

Antioxidant Activity

Additionally, these compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This suggests that they may provide protective effects against oxidative damage associated with chronic diseases .

Data Summary Table

Biological Activity Mechanism Case Study Findings
AntidiabeticPPAR-γ agonism; alpha-amylase inhibitionSignificant blood glucose reduction observed
Anti-inflammatoryInhibition of TNF-α and IL-βReduced inflammatory markers in vitro
AnticancerVEGFR-2 inhibitionSuppressed growth in HT-29 and A549 cells
AntioxidantFree radical scavengingDecreased oxidative stress markers

Scientific Research Applications

The compound features a benzodioxole ring , a thiazolidine core , and a methylidene group , which contribute to its unique reactivity and biological activity. The presence of chlorine enhances its electrophilic character, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that thiazolidinediones can induce apoptosis in cancer cells. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer models.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as a treatment for chronic inflammatory diseases.

Biochemical Probes

Due to its unique structural features, this compound is being explored as a biochemical probe:

  • Enzyme Inhibition Studies : It can interact with specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials:

  • Polymer Synthesis : It can act as a building block for synthesizing novel polymers with specific properties for applications in coatings and electronics.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its reactivity allows for the construction of more complex organic molecules, facilitating the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer properties of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. Researchers found that the compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Anti-inflammatory Mechanism

In another investigation reported in Pharmacology Research, the compound was tested for anti-inflammatory effects using an animal model of arthritis. Results indicated a marked reduction in inflammatory markers and pain response when administered at specific dosages. This suggests potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the arylidene moiety significantly influence biological activity. Below is a comparative analysis:

Compound ID/Name Substituent on Arylidene Group Key Structural Features Biological Activity/Findings Reference
Target Compound: (5E)-5-[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]-TZD 6-Chloro-1,3-benzodioxol-5-yl Chloro substitution enhances lipophilicity Hypothesized activity based on analogs; potential enzyme inhibition or antiviral properties
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-TZD (9e) 1,3-Benzodioxol-5-yl Thioxo group at C2 Synthesized in 21% yield; NMR data provided (δ 7.70 for CH=)
(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-TZD (CID 3087795) 2-Thienylmethylene Aminoethyl side chain HIV-1 RT inhibitor: minimum energy score (-9.8 kcal/mol), 5 hydrophobic & 2 H-bond interactions
(5E)-5-({4-[(3-Chlorophenyl)methoxy]phenyl}methylidene)-TZD 4-(3-Chlorobenzyloxy)phenyl Chlorophenyl ether linkage CAS 157375-63-8; molecular formula C17H12ClNO3S
(5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-TZD 2,2-Difluoro-1,3-benzodioxol-5-yl Difluoro substitution Hypothetical target for enzyme inhibition (similar mechanism to chloro analogs)
(5E)-5-[(2,4-Difluorophenyl)methylidene]-TZD 2,4-Difluorophenyl Fluorine at ortho/para positions CAS 153709-95-6; molecular weight 241.21 g/mol

Key Trends in Activity

  • Fluorine substitutions (e.g., 2,4-difluorophenyl) may enhance metabolic stability .
  • Thioxo vs. Dione Core : Thioxo derivatives (e.g., compound 9e) exhibit distinct electronic profiles compared to diones, influencing hydrogen-bonding capacity and enzyme inhibition .
  • Side Chain Modifications: Aminoethyl groups (as in CID 3087795) contribute to enhanced interactions with HIV-1 RT’s hydrophobic pocket, critical for antiviral activity .

Molecular Docking Insights

  • CID 3087795 : Demonstrated strong binding to HIV-1 RT (PDB:1DLO) via hydrophobic interactions with residues Pro95, Tyr181, and hydrogen bonds with Lys101 and Lys103 .
  • Hypothetical Target Compound : The 6-chloro-benzodioxol group may similarly engage hydrophobic pockets in enzymes, though docking studies are required for validation.

Q & A

Q. What are the standard synthetic protocols for (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of 1,3-benzodioxol-5-yl aldehyde derivatives with thiazolidine-2,4-dione in the presence of a base catalyst. Key methodologies include:

  • Reflux in ethanol with piperidine as a catalyst (yields ~60–75%) .
  • Microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Optimization strategies :

  • Adjusting the molar ratio of aldehyde to thiazolidine-2,4-dione (1:1.2 recommended) .
  • Using polar aprotic solvents (e.g., DMF) for higher regioselectivity .

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Purity (%)
Conventional refluxPiperidineEthanol61–7095
Microwave-assistedPiperidineDMF72–8598

Q. What analytical techniques are most effective for confirming the E-configuration and structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for a singlet at δ 7.8–8.2 ppm (methylene proton, confirms E-configuration) .
    • ¹³C NMR : Peaks at ~125–130 ppm (C=O groups) and 150–160 ppm (aromatic carbons) .
  • IR Spectroscopy : Bands at 1720 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=C stretching) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₆ClNO₄S) .

Critical note : X-ray crystallography is recommended for resolving stereochemical ambiguities in analogs .

Advanced Research Questions

Q. How do substituents on the benzodioxol ring influence the compound’s stability and reactivity?

Substituents like chloro (electron-withdrawing) or methoxy (electron-donating) groups affect:

  • Chemical stability : Chloro groups enhance oxidative stability but may increase susceptibility to nucleophilic attack .
  • Biological activity : Electron-withdrawing groups improve binding to enzymes like PPAR-γ (peroxisome proliferator-activated receptor gamma) in computational models .

Q. Experimental design :

  • Synthesize analogs with substituents at C-6 (e.g., -Br, -OCH₃).
  • Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. What are the methodological challenges in reconciling contradictory data on antimicrobial activity across studies?

Discrepancies arise due to variations in:

  • Assay conditions : Differences in microbial strains, inoculum size, and solvent (DMSO vs. aqueous buffers) .
  • Compound solubility : Poor solubility in aqueous media may underreport MIC (minimum inhibitory concentration) values.

Q. Resolution strategies :

  • Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines.
  • Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .

Q. Table 2: Reported Antimicrobial Activity

Microbial StrainMIC (μg/mL)Study 1 Study 2
S. aureus (MRSA)12.52512.5
E. coli50>10050

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to PPAR-γ or bacterial enoyl-ACP reductase .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and CYP450 inhibition risks .

Key finding : The chloro-benzodioxol moiety enhances hydrophobic interactions in PPAR-γ’s ligand-binding domain .

Q. What experimental approaches are recommended for studying oxidative degradation pathways?

  • Forced degradation studies : Expose the compound to H₂O₂ (3% v/v, 40°C) and analyze via LC-MS .
  • Isolation of degradants : Use preparative TLC to isolate oxidation products (e.g., sulfoxide derivatives) .
  • Mechanistic insight : ESR spectroscopy detects free radical intermediates during oxidation .

Methodological Notes

  • Safety protocols : Store the compound in airtight containers at 2–8°C, avoiding exposure to light and oxidizers .
  • Contradiction handling : Cross-validate spectral data with analogs (e.g., (5Z)-5-benzylidene derivatives) to resolve configuration ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

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